Technical Monograph: 2,6-Dibromo-4-iodophenol
Technical Monograph: 2,6-Dibromo-4-iodophenol
Precision Characterization, Synthesis, and Orthogonal Reactivity in Drug Discovery
Executive Summary
2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) represents a specialized class of tri-halogenated phenols utilized primarily as a high-fidelity intermediate in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its halogen substituents: the iodine atom at the para position is significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) than the bromine atoms at the ortho positions. This property allows for site-selective functionalization, making it a critical scaffold for constructing complex biaryls and antioxidant pharmacophores.
This guide provides a definitive breakdown of its physicochemical properties, a self-validating synthesis protocol, and critical analytical data for identification.
Physicochemical Profile
The molecular weight of 2,6-Dibromo-4-iodophenol is not a single static number in the context of mass spectrometry due to the distinct isotopic signatures of bromine.
Table 1: Core Chemical Data
| Property | Value | Technical Note |
| Chemical Formula | C₆H₃Br₂IO | |
| Average Molecular Weight | 377.80 g/mol | Used for stoichiometric calculations (weighing). |
| Monoisotopic Mass | 375.757 g/mol | Based on ⁷⁹Br₂; observed in High-Res MS. |
| CAS Number | 187407-15-4 | Specific isomer identification. |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon light exposure. |
| Acidity (pKa) | ~6.0 - 6.5 (Predicted) | More acidic than phenol (pKa 10) due to electron-withdrawing halogens. |
| Solubility | DMSO, Methanol, Chloroform | Sparingly soluble in water; soluble in aqueous base. |
Isotopic Distribution (Mass Spectrometry Signature)
For researchers identifying this compound via LC-MS or GC-MS, the "Molecular Weight" manifests as a distinct triplet pattern due to the two bromine atoms. Iodine is monoisotopic (¹²⁷I).
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M (376 m/z): Contains ⁷⁹Br + ⁷⁹Br (Relative Intensity: ~50%)[2]
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M+2 (378 m/z): Contains ⁷⁹Br + ⁸¹Br (Relative Intensity: ~100%)
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M+4 (380 m/z): Contains ⁸¹Br + ⁸¹Br (Relative Intensity: ~50%)[2]
Diagnostic Rule: Look for a 1:2:1 ratio in the molecular ion cluster. Any deviation suggests mono-brominated impurities or loss of iodine.
Synthetic Methodology
While 2,6-dibromo-4-iodophenol can theoretically be accessed via bromination of 4-iodophenol, this route is chemically flawed for high-purity applications. Bromine is a stronger oxidant than iodine and can displace the iodine atom (halogen scrambling), leading to mixtures of tribromophenol.
Recommended Route: Iodination of 2,6-Dibromophenol. This route leverages the open para position, which is activated by the phenolic hydroxyl group.
Protocol: Oxidative Iodination
Reagents: 2,6-Dibromophenol (1.0 eq), Potassium Iodide (KI, 1.1 eq), Hydrogen Peroxide (H₂O₂, 30% aq, 1.2 eq), Methanol/Water (1:1).
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Dissolution: Dissolve 2,6-dibromophenol in Methanol/Water mixture in a round-bottom flask.
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Activation: Add Potassium Iodide (KI) and stir until dissolved.
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Controlled Oxidation: Add H₂O₂ dropwise at 0°C.
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Mechanism:[3] H₂O₂ oxidizes I⁻ to electrophilic I⁺ (or hypoiodous acid species) in situ.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a slightly lower Rf spot.
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Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces unreacted iodine (brown color) back to iodide (colorless), preventing over-iodination.
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Workup: Acidify with 1M HCl to pH 3 (precipitates the phenol). Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required.
Synthesis Workflow Diagram
Figure 1: Step-by-step oxidative iodination workflow ensuring regiospecificity and high yield.
Analytical Characterization (Self-Validation)
To ensure the synthesized material is 2,6-Dibromo-4-iodophenol and not a scrambled byproduct, verify using these spectral markers:
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆)
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Symmetry Check: The molecule has a plane of symmetry. You should observe only one signal for the aromatic protons.
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Chemical Shift: A singlet (s, 2H) appearing between δ 7.80 – 8.00 ppm .
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Note: The protons are meta to the OH and ortho to the Iodine. The deshielding effect of the halogens pushes the shift downfield compared to phenol.
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Phenolic Proton: A broad singlet (s, 1H) around δ 5.5 – 6.0 ppm (solvent dependent; disappears with D₂O shake).
¹³C NMR
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Carbon Count: Expect only 4 distinct carbon signals due to symmetry.
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C-OH (ipso to oxygen): ~150 ppm.
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C-Br (ortho): ~110 ppm.
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C-H (meta): ~140 ppm.
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C-I (para): ~80-90 ppm (significantly upfield due to the "Heavy Atom Effect" of Iodine).
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Applications: Orthogonal Cross-Coupling
The primary value of 2,6-dibromo-4-iodophenol in drug discovery is its ability to undergo sequential, site-selective coupling reactions. The C-I bond is weaker and more reactive than the C-Br bond.
Reaction Logic
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First Coupling (Site A): Pd-catalyzed reaction at RT or mild heat targets the 4-Iodo position.
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Second Coupling (Site B/C): Harsher conditions (higher temp, specialized ligands like S-Phos) activate the 2,6-Dibromo positions.
Chemoselectivity Diagram
Figure 2: Chemoselective strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.
Safety & Handling
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Toxicity: Like most halogenated phenols, this compound is likely toxic if swallowed and a skin irritant.[4] It acts as an uncoupler of oxidative phosphorylation in mitochondria (similar to 2,4-dinitrophenol).
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Storage: Light sensitive. Iodine-carbon bonds can undergo homolytic cleavage under UV light. Store in amber vials at 2-8°C.
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Disposal: Do not dispose of in general organic waste if possible; segregate as halogenated waste to prevent corrosion of incinerators.
References
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Sigma-Aldrich. 2,6-Dibromo-4-iodophenol Product Sheet. CAS 187407-15-4.[1][5][6] Link
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ChemicalBook. 2,6-Dibromo-4-iodophenol Physical Properties. Link
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PubChem. 2,6-Dibromo-4-iodophenol Compound Summary. Link
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Fujisawa, H. et al. (2002). "Design and synthesis of 2,6-diprenyl-4-iodophenol...". Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 4-iodo-2,6-substituted phenol synthesis). Link
Sources
- 1. 2,6-Dibromo-4-iodophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromo-4-iodophenol [sigmaaldrich.com]
- 6. 2,6-Dibromo-4-iodophenol | 187407-15-4 [chemicalbook.com]
